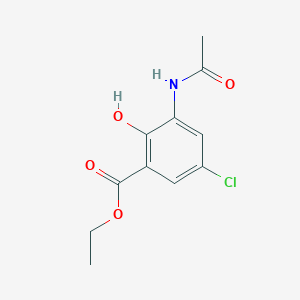

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate (EACCH) is an organic compound in the class of esters. It is a white crystalline solid that is soluble in water and other organic solvents. EACCH is used in a variety of scientific and industrial applications, including chemical synthesis, drug development, and biochemistry.

Scientific Research Applications

Pharmaceutical Solubility and Physicochemical Properties

Research on compounds structurally related to "Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate" highlights the importance of understanding their solubility and physicochemical properties. For instance, the aqueous solubilities of various parabens, which share a similar benzoate structure, have been studied to understand their pharmaceutical significance and physicochemical origins. Non-linear van't Hoff solubility temperature plots of these compounds provide insight into their behavior in pharmaceutical formulations (Grant et al., 1984).

Environmental Fate and Behavior

The environmental impact of parabens, compounds related to "Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate," has been extensively reviewed. Despite treatments that eliminate them from wastewater, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment, raising concerns about their potential as weak endocrine disrupters (Haman et al., 2015).

Synthetic Methodologies and Chemical Reactions

The synthesis and characterization of compounds structurally related to "Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate" have been a focal point of research. Studies on the synthesis of glycine derivatives containing 5-fluorouracil, for example, demonstrate the potential of these compounds for antitumor activity. Such research provides a foundation for the development of novel therapeutic agents and highlights the versatility of ethyl 3-acetamido-5-chloro-2-hydroxybenzoate analogs in organic synthesis (Lan Yun-jun, 2011).

Biological Activities and Potential Applications

The exploration of biological activities associated with derivatives of "Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate" is crucial for identifying potential pharmaceutical applications. Research on novel coordination complexes constructed from pyrazole-acetamide derivatives, for example, has revealed significant antioxidant activity, suggesting potential therapeutic applications for these compounds (Chkirate et al., 2019).

properties

IUPAC Name |

ethyl 3-acetamido-5-chloro-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-17-11(16)8-4-7(12)5-9(10(8)15)13-6(2)14/h4-5,15H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOZRPLLDCOQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

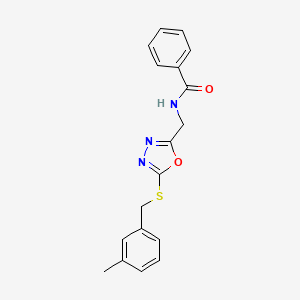

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675264.png)

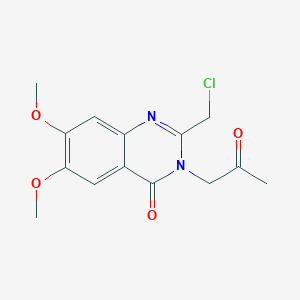

![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)

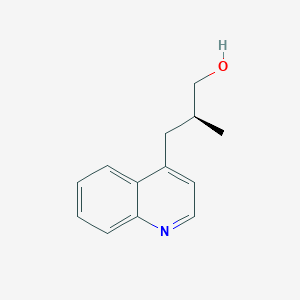

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2675270.png)

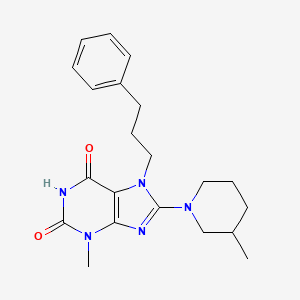

![(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675277.png)

![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate](/img/structure/B2675278.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)